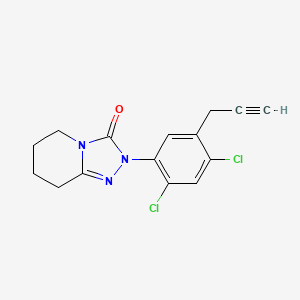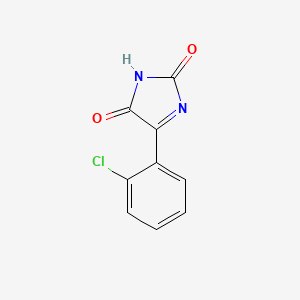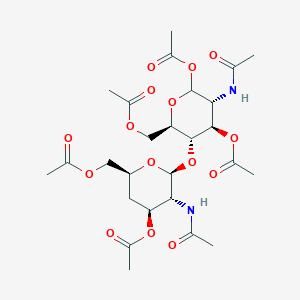
4-Deoxy-D-chitobiose Heptaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Deoxy-D-chitobiose Heptaacetate is a significant compound in the field of glycopeptide and glycoprotein synthesis. It is known for its ability to regulate cell signaling and immune responses due to its unique structural attributes. The molecular formula of this compound is C26H38N2O15, and it has a molecular weight of 618.58 g/mol.
准备方法
The synthesis of 4-Deoxy-D-chitobiose Heptaacetate involves the reaction between 4-amino-4,6-dideoxyhexose and acetic anhydride under mild acidic conditions. This reaction results in the formation of a white crystalline solid, which can be purified by recrystallization . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
化学反应分析
4-Deoxy-D-chitobiose Heptaacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where acetyl groups can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include acetic anhydride, potassium permanganate, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-Deoxy-D-chitobiose Heptaacetate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of glycopeptides and glycoproteins.
Biology: It is used to study cell signaling and immune responses due to its ability to bind to specific receptors.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Industry: It is utilized in the production of various biochemical products and as a research tool in biotechnology
作用机制
The mechanism of action of 4-Deoxy-D-chitobiose Heptaacetate involves its ability to bind to specific receptors on cell surfaces, thereby modulating vital cellular functions. This binding regulates cell signaling pathways and immune responses, making it a valuable compound in both research and therapeutic contexts.
相似化合物的比较
4-Deoxy-D-chitobiose Heptaacetate is unique due to its specific structural attributes and its role in glycopeptide and glycoprotein synthesis. Similar compounds include:
Chitin: A natural polymer found in the exoskeletons of arthropods and fungi.
Chitosan: A derivative of chitin, widely used in biomedical applications.
Chitooligosaccharides: Products of chitin and chitosan degradation, known for their antimicrobial and antioxidant properties
These compounds share some structural similarities but differ in their specific applications and properties.
属性
分子式 |
C26H38N2O15 |
|---|---|
分子量 |
618.6 g/mol |
IUPAC 名称 |
[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H38N2O15/c1-11(29)27-21-19(38-15(5)33)8-18(9-36-13(3)31)41-25(21)43-23-20(10-37-14(4)32)42-26(40-17(7)35)22(28-12(2)30)24(23)39-16(6)34/h18-26H,8-10H2,1-7H3,(H,27,29)(H,28,30)/t18-,19-,20+,21+,22+,23+,24+,25-,26?/m0/s1 |
InChI 键 |
CBPIQIXAEQMDPR-VYUCQXBRSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(CC(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


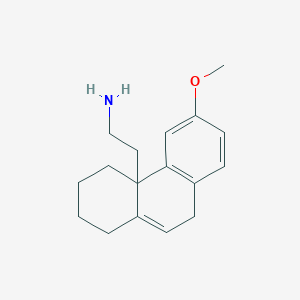
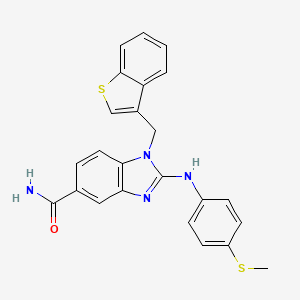
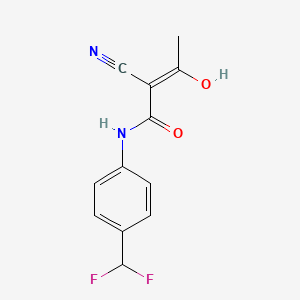
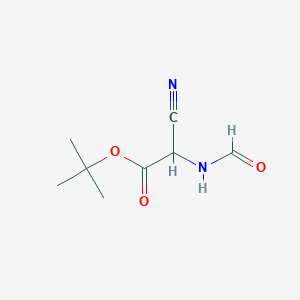
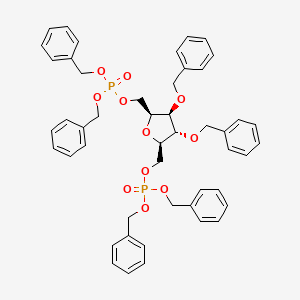
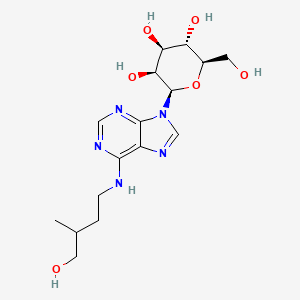
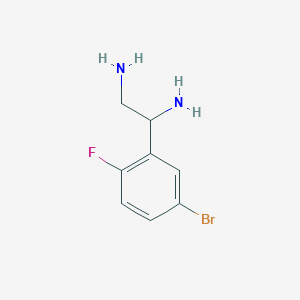
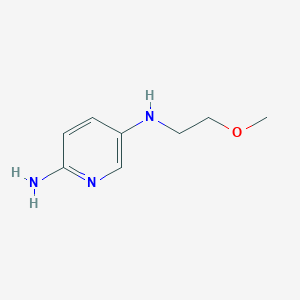
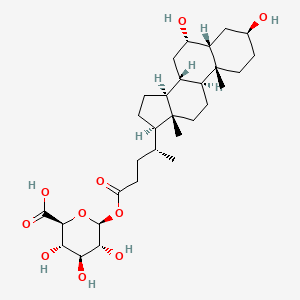
![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
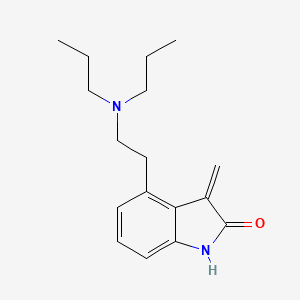
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
